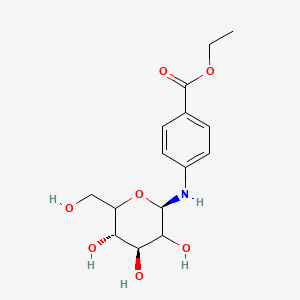

Benzocaine N-|A-D-Glucoside

Description

Contextualization of N-Glycosides in Medicinal Chemistry Research

N-glycosides are a significant class of compounds in which a sugar moiety is linked to an aglycone through a nitrogen atom. bohrium.comfugus-ijsgs.com.ng These structures are fundamental to life, forming the basis of nucleosides, the essential building blocks of DNA and RNA. bohrium.com Beyond their role in nucleic acids, N-glycosylated molecules are of great interest in medicinal chemistry due to their diverse and potent biological activities, which include antiviral, antitumor, and antibacterial properties. bohrium.com The attachment of a sugar to a drug molecule, a process known as glycosylation, can profoundly alter its properties. It has been demonstrated that the carbohydrate residue can be crucial for therapeutic efficacy by improving water solubility, enhancing membrane permeability, and modifying how the compound is transported through biological barriers. biosynth.comresearchgate.net This modification can also influence the molecule's interaction with specific cellular targets like receptors or lectins. biosynth.comgoogle.com

Academic Significance of N-Glucosylation in Small Molecule Derivatization Studies

N-glucosylation, the attachment of a glucose molecule through a nitrogen atom, is a key strategy in small molecule derivatization. This process of creating "glycodrugs" is a robust method to enhance the bioavailability and pharmacokinetic properties of therapeutics. researchgate.net For small molecules, glycosylation serves as a powerful tool to create molecular diversity. researchgate.netgoogle.com By modifying a known bioactive compound with a sugar, researchers can generate novel derivatives with potentially improved characteristics. researchgate.net

The sugar moiety is not merely a passive carrier; it can actively influence the compound's biological activity. researchgate.netgoogle.com This derivatization can lead to a higher bioavailability of the drug, and in some cases, result in a completely different mode of action compared to the original non-glycosylated molecule. biosynth.com The process allows chemists to fine-tune the properties of a parent compound, aiming for better therapeutic outcomes. The study of N-glucosylation is therefore a vital area of academic research, providing insights into structure-activity relationships and enabling the development of new chemotherapeutics. researchgate.netgoogle.com

Historical Overview of Benzocaine (B179285) N-Glucoside Research Trajectory and Evolution

The research trajectory of Benzocaine N-glucoside is situated at the intersection of two key historical developments in organic chemistry. The first was the initial synthesis of N-arylglycosylamines, which was reported by Sorokin in 1888 through the condensation of aniline (B41778) derivatives with sugars. researchgate.netresearchgate.net This pioneering work established a foundational method for creating the N-glycosidic bond with aromatic amines. researchgate.net

Shortly thereafter, in 1890, the German chemist Eduard Ritsert synthesized ethyl p-aminobenzoate, which was later introduced to the market in 1902 under the name "Anästhesin," now commonly known as Benzocaine. wikipedia.org The local anesthetic effect of this new compound was confirmed in the same year it was synthesized. nih.gov

With the foundational methods for both the aglycone (Benzocaine) and the N-glycosylation of aromatic amines established, subsequent research logically explored the combination of these two areas. Studies were undertaken on the N-glycosylation of Benzocaine's parent acid, p-aminobenzoic acid (PABA). Researchers like Kublashvili reacted D-glucose with p-aminobenzoic acid, successfully producing a mixture of α- and β-anomers of N-glucosyl-p-aminobenzoic acid. researchgate.net This demonstrated that the core structure could be readily glycosylated. The synthesis of the ethyl ester derivative, Benzocaine N-β-D-Glucoside (CAS 28315-50-6), followed as a logical extension of this work, creating a direct glycoside of the anesthetic. While the exact date of its first synthesis is not prominent in historical literature, its existence is well-documented in chemical catalogs. nih.govsynchemia.com Early methods for these syntheses typically involved condensation in a protic solvent with an acid catalyst. researchgate.netresearchgate.net

Current Research Gaps and Future Directions in N-Glucoside Chemistry

Despite a long history, significant challenges and research gaps remain in the field of N-glucoside chemistry. A primary challenge is achieving high stereoselectivity during synthesis. doi.org Controlling the configuration at the anomeric carbon to selectively produce one stereoisomer (e.g., the β-anomer) is often difficult with traditional methods. researchgate.net

Current research is actively exploring new synthetic strategies to overcome these limitations. Radical-based approaches, including photoredox catalysis, have emerged as a promising alternative to traditional acid-promoted N-glycosylation. These modern techniques can offer advantages such as compatibility with a wider range of substrates and improved selectivity.

A notable gap exists in the comprehensive biological evaluation of many older, known N-glucosides like Benzocaine N-glucoside. While often listed as a derivative or impurity synchemia.com, detailed studies on its specific biological activities and potential applications are sparse in academic literature. Future research should focus on a full characterization of such compounds using modern analytical methods and systematic biological screening to uncover their full potential. Furthermore, there is a continuous need to develop more efficient, scalable, and environmentally friendly ("green") synthesis protocols for N-glucosides to support their application in medicinal chemistry and drug discovery. jsynthchem.com

Data Tables

Table 1: Overview of N-Glycosylation Methods

| Method | Description | Common Reagents/Conditions | Key Challenges |

|---|---|---|---|

| Classical Condensation | Direct reaction between an amine and an unprotected sugar. | Protic solvent (e.g., ethanol/water), acid catalyst (e.g., acetic acid). researchgate.net | Often produces a mixture of anomers (α and β), potential for side reactions like Amadori rearrangement. researchgate.netdoi.org |

| Koenigs-Knorr Method | Reaction of a glycosyl halide (e.g., acetobromo-α-d-glucose) with an aglycone. | Silver or mercury salts as promoters. | Use of stoichiometric heavy metal promoters, requires protection/deprotection steps. |

| Imidate-Based Glycosylation | Uses glycosyl trichloroacetimidates as activated sugar donors. | Catalytic amount of a Lewis acid (e.g., TMSOTf, BF3·OEt2). | Sensitivity to moisture, optimization of catalyst and conditions required for high stereoselectivity. |

| Radical-Mediated Glycosylation | Forms the N-glycosidic bond via a glycosyl radical intermediate. | Photoredox catalysts, radical initiators. | Newer methodology, mechanism and substrate scope are areas of active research. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| Benzocaine N-β-D-Glucoside | Ethyl 4-(β-D-glucopyranosylamino)benzoate; N-Glucoanesthesin | C₁₅H₂₁NO₇ |

| Benzocaine | Ethyl p-aminobenzoate; Anästhesin | C₉H₁₁NO₂ |

| p-Aminobenzoic acid | PABA; 4-Aminobenzoic acid | C₇H₇NO₂ |

| D-Glucose | C₆H₁₂O₆ | |

| Aniline | C₆H₇N | |

| Acetic Acid | C₂H₄O₂ |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREAPVFREJJKCA-OONHEIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747088 | |

| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28315-50-6 | |

| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control for Benzocaine N α/β D Glucosides

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to catalyze glycosylation reactions under mild conditions, often minimizing the need for extensive protecting group strategies common in chemical synthesis.

Glycosyltransferase-Mediated Glucosylation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. mdpi.com In the context of Benzocaine (B179285) N-Glucoside synthesis, GTs that recognize aromatic amines as acceptor substrates are of particular interest.

One notable example involves the use of a promiscuous N-glycosyltransferase, YdhE, from Bacillus lichenformis. While direct glucosylation of benzocaine using this enzyme is not explicitly detailed in the available literature, a study on its analogue, butyl-4-aminobenzoate, provides significant insights. In an in vivo system using Corynebacterium glutamicum to express YdhE, nearly complete conversion of butyl-4-aminobenzoate to its corresponding N-glucoside was achieved. mdpi.com The study highlights the potential of such systems for the efficient production of N-aryl glucosides. The process involved optimizing various parameters to maximize yield, demonstrating the feasibility of whole-cell biocatalysis for these transformations. mdpi.com

Table 1: In Vivo N-Glucosylation of Butyl-4-aminobenzoate using YdhE mdpi.com

| Parameter | Condition | Result |

|---|---|---|

| Enzyme | YdhE from Bacillus lichenformis | High conversion rate |

| Host System | Corynebacterium glutamicum | Efficient in vivo glucosylation |

| Substrate | Butyl-4-aminobenzoate (2 mM) | ~96% conversion |

| Incubation Time | 25 hours | Significant product formation |

This glycosyltransferase-mediated approach offers a promising route for the synthesis of Benzocaine N-Glucosides, given the structural similarity of the acceptor molecules.

Biocatalytic Transformations for Anomeric Specificity

The control of anomeric stereochemistry (the formation of either α or β isomers) is a critical aspect of glycoside synthesis. Glycosyltransferases are classified as either inverting or retaining enzymes based on the stereochemical outcome of the reaction relative to the donor sugar. beilstein-journals.org Inverting GTs typically employ an SN2-like mechanism, resulting in a product with the opposite anomeric configuration to the donor. beilstein-journals.org

A fascinating case of anomeric specificity is observed with the glycosyltransferase Sace_3599 from Saccharopolyspora erythraea. This enzyme exhibits both N- and O-glycosylating activity and, in biotransformation experiments with 1,4-diaminoanthraquinone, produced both N-α-glucosyl and N-β-glucosyl derivatives. mdpi.com However, when the purified enzyme was used in in vitro assays with UDP-α-D-glucose as the sugar donor, it stereoselectively produced only the N-β-glucosylated product. mdpi.com This suggests that the enzyme itself is an inverting glycosyltransferase, and the formation of the α-anomer in the in vivo system might be due to the presence of other enzymes, such as an epimerase, in the host organism. mdpi.com This highlights the complexity of controlling anomeric outcomes in whole-cell systems and the importance of in vitro characterization of the biocatalyst.

Another example is the bifunctional UGT72B1 from Arabidopsis thaliana, which catalyzes glucosylation with inversion of the anomeric configuration to generate β-D-glucosides. pnas.org The stereospecificity of these enzymes is a key advantage for producing anomerically pure N-glucosides.

Enzyme Engineering Strategies for Enhanced Glucoside Production

Enzyme engineering techniques, including rational design and directed evolution, offer powerful tools to improve the catalytic efficiency, stability, and substrate specificity of glycosyltransferases for industrial applications. nih.govub.edu By modifying the active site of an enzyme, it is possible to tailor its properties for a specific synthetic purpose. royalsocietypublishing.org

For instance, the bifunctional O- and N-glucosyltransferase UGT72B1 from Arabidopsis thaliana has been a subject of protein engineering. This enzyme naturally glucosylated 3,4-dichloroaniline (B118046) (DCA). pnas.org Structural and functional studies revealed that a specific histidine residue (His-19) in the active site is crucial for its N-glycosyltransferase (NGT) activity. By creating a variant where this histidine was replaced with glutamine (H19Q), researchers could modulate its activity. pnas.org This type of rational mutagenesis, guided by structural insights, demonstrates the potential to enhance the production of specific N-glucosides or even alter the substrate scope of an enzyme to accept molecules like benzocaine more readily.

Furthermore, engineering glycosidases, which normally break down glycosidic bonds, into "glycosynthases" can create efficient catalysts for forming these bonds with high yields. mdpi.com This is achieved by mutating the catalytic nucleophile, rendering the enzyme hydrolytically inactive but capable of synthesizing glycosides from activated sugar donors. mdpi.com Such strategies could be applied to develop novel biocatalysts for the production of Benzocaine N-Glucosides.

Chemical Synthesis Pathways

Traditional chemical synthesis provides a versatile alternative to enzymatic methods, offering broad substrate scope and scalability. However, it often requires multi-step sequences involving the use of protecting groups to achieve the desired regioselectivity and stereoselectivity.

Direct N-Glycosylation Strategies (e.g., Koenigs-Knorr, Modified Koenigs-Knorr)

The Koenigs-Knorr reaction, first reported in 1901, is a classical method for glycosidic bond formation. cdnsciencepub.com It typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol or, in this case, an amine, in the presence of a promoter, traditionally a silver or mercury salt. ub.edu

The stereochemical outcome of the Koenigs-Knorr reaction is heavily influenced by the nature of the protecting group at the C2 position of the glycosyl donor. ub.edu A participating group, such as an acetyl or benzoyl ester, at C2 can lead to the formation of a dioxolanium ion intermediate. This intermediate shields one face of the anomeric carbon, directing the incoming nucleophile (the amine of benzocaine) to attack from the opposite face, resulting in a 1,2-trans glycosidic linkage (the β-anomer for glucose). ub.edu

Modifications to the classical Koenigs-Knorr conditions have been developed to improve yields and stereoselectivity. For example, the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver(I) oxide has been shown to greatly accelerate the reaction under mild, practically neutral conditions. researchgate.net

Table 2: Key Factors in Koenigs-Knorr N-Glycosylation

| Factor | Influence on Reaction | Example |

|---|---|---|

| Promoter | Activates the glycosyl halide | Silver(I) carbonate, Silver(I) oxide, TMSOTf cdnsciencepub.comresearchgate.net |

| C2-Protecting Group | Directs stereochemistry (anchimeric assistance) | Acetyl, Benzoyl (for β-selectivity) ub.edu |

| Solvent | Can influence reaction rate and selectivity | Dichloromethane (B109758), Acetonitrile (B52724) researchgate.netnih.gov |

| Nucleophile | Reactivity of the amine | Aromatic amines like benzocaine |

A recent development for stereoselective N-glycoconjugation involves the incorporation of CO2 to form a carbamate (B1207046) anion from the amine. This anion then acts as the nucleophile in an SN2 reaction with a glycosyl halide. This method has shown that for primary amines, perbenzyl-protected glycosyl α-chlorides give optimal results, yielding exclusively the β-anomer. beilstein-journals.org

Protecting Group Chemistry in Carbohydrate-Amine Conjugation

The use of protecting groups is fundamental to chemical glycosylation to prevent unwanted side reactions at the numerous hydroxyl groups of the carbohydrate and to direct the stereochemical outcome. royalsocietypublishing.org In the synthesis of Benzocaine N-Glucosides, both the glucose donor and the benzocaine acceptor may require protection.

For the glucose donor, hydroxyl groups are typically protected as esters (e.g., acetate (B1210297), benzoate) or ethers (e.g., benzyl). As mentioned, C2-acyl groups like acetate are crucial for ensuring β-selectivity in Koenigs-Knorr type reactions through neighboring group participation. ub.edu In contrast, non-participating groups like benzyl (B1604629) ethers at C2 can lead to mixtures of α and β anomers. ub.edu

The amine group of benzocaine is the target for glycosylation, so it remains unprotected. However, the carboxylic acid function of benzocaine is typically present as an ethyl ester, which is generally stable under glycosylation conditions.

One study on the synthesis of N-glycosyl amines from 4,6-O-benzylidene-D-glucopyranose and various substituted aromatic amines found that only the β-anomeric form was produced. manchester.ac.uk This demonstrates how a specific protecting group on the sugar (the benzylidene acetal) can influence the stereochemical outcome of the N-glycosylation of aromatic amines. The final step in such a synthesis would involve the removal of all protecting groups (e.g., by hydrolysis for esters or hydrogenolysis for benzyl ethers) to yield the final Benzocaine N-α/β-D-Glucoside.

Table 3: List of Compounds

| Compound Name |

|---|

| Benzocaine N-α-D-Glucoside |

| Benzocaine N-β-D-Glucoside |

| Benzocaine |

| D-Glucose |

| Butyl-4-aminobenzoate |

| Butyl-4-aminobenzoate N-glucoside |

| 1,4-diaminoanthraquinone |

| N-α-glucosyl-1,4-diaminoanthraquinone |

| N-β-glucosyl-1,4-diaminoanthraquinone |

| 3,4-dichloroaniline |

| UDP-α-D-glucose |

| Acetobromoglucose |

| Silver(I) carbonate |

| Silver(I) oxide |

| Trimethylsilyl trifluoromethanesulfonate |

Solid-Phase Synthesis Techniques for Benzocaine N-Glucosides

Solid-phase organic synthesis (SPOS) presents a powerful platform for the construction of complex molecules like glycodrugs by anchoring a starting material to an insoluble polymer support. This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing, and allows for the potential automation of the synthetic process.

While specific literature detailing the solid-phase synthesis of Benzocaine N-glucosides is not abundant, the general principles for N-glycoside formation on a solid support can be applied. The strategy typically involves one of two approaches: either the glycosyl donor (the glucose moiety) or the aglycone (benzocaine) is attached to the solid support.

In a potential scheme, p-aminobenzoic acid could be anchored to a resin, followed by esterification to form the ethyl ester, and subsequent N-glycosylation with an activated glucose donor. Alternatively, a protected glucose derivative could be attached to the support, followed by reaction with benzocaine and subsequent cleavage from the resin. The choice of resin, linker, and cleavage conditions is critical to ensure the stability of the desired N-glycosidic bond while allowing for efficient release of the final product.

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of Benzocaine N-glucosides. smolecule.com Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the nature and stoichiometry of the catalyst. For instance, temperature increases can significantly enhance reaction rates, but may also lead to the formation of undesired by-products. researchgate.net

In recent years, the principles of green chemistry have been increasingly integrated into pharmaceutical synthesis to create more sustainable and environmentally benign processes. jsynthchem.comcore.ac.uk These principles aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. core.ac.uk The synthesis of benzocaine analogues has been explored using greener approaches, such as employing natural deep eutectic solvents (NADES) as both the reaction medium and catalyst, offering advantages like biodegradability, low cost, and high thermal stability. jsynthchem.com Such methods provide an attractive alternative to traditional volatile organic solvents. jsynthchem.com

Other green chemistry strategies applicable to the synthesis of Benzocaine N-glucosides include solvent-free reactions, the use of microwave irradiation as an alternative energy source to reduce reaction times, and biocatalysis. core.ac.uknih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Advantage | Reference |

|---|---|---|---|

| Alternative Solvents | Use of Natural Deep Eutectic Solvents (NADES) like urea-choline chloride instead of traditional organic solvents. | Biodegradable, low toxicity, low vapor pressure, and often derived from renewable resources. | jsynthchem.com |

| Solvent-Free Conditions | Conducting reactions by grinding reactants together or heating a mixture of neat reactants. | Eliminates solvent waste, reduces environmental impact, and can simplify product work-up. | core.ac.uk |

| Alternative Energy Sources | Employing microwave irradiation to heat the reaction mixture. | Drastically reduces reaction times, increases yields, and improves energy efficiency compared to conventional heating. | core.ac.uknih.gov |

| Catalysis | Using biocatalysts (enzymes) or green catalysts that are recyclable and non-toxic. | High selectivity, mild reaction conditions, and reduced generation of hazardous waste. | ejcmpr.comkakatiya.ac.in |

Stereochemical Control and Anomeric Ratio Determination in Benzocaine N-α/β-D-Glucoside Synthesis

The formation of the N-glycosidic bond between benzocaine and D-glucose creates a new chiral center at the anomeric carbon (C-1) of the glucose ring. This results in the formation of two possible stereoisomers, known as anomers, designated as alpha (α) and beta (β). creative-proteomics.com Controlling the stereochemical outcome to selectively produce one anomer over the other is a significant challenge in glycoside synthesis. nih.gov

The determination of the anomeric configuration (α or β) and the ratio of the two anomers in the product mixture is crucial. The primary analytical technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR. creative-proteomics.com The anomeric proton (the hydrogen atom attached to the anomeric carbon) of the α and β anomers exhibits distinct chemical shifts and coupling constants (³J(H1,H2)). nih.gov Typically, the anomeric proton of α-glycosides resonates at a lower field (higher ppm value) compared to the corresponding β-glycoside. creative-proteomics.com Furthermore, the coupling constant for a trans-diaxial relationship between H-1 and H-2 in β-glucosides is larger (typically 8-10 Hz) than the axial-equatorial coupling in α-glucosides (typically 3-4 Hz). nih.gov

| Anomer | Typical Chemical Shift (δ) | Typical Coupling Constant (³J(H1,H2)) | Reference |

|---|---|---|---|

| α-anomer | ~4.8 - 5.9 ppm | ~3-4 Hz | creative-proteomics.comnih.gov |

| β-anomer | ~4.3 - 4.7 ppm | ~8-10 Hz | creative-proteomics.comnih.gov |

Factors Influencing α/β Selectivity (e.g., solvent effects, catalyst type, protecting group effects)

The ratio of α to β anomers formed during N-glycosylation is governed by a complex interplay of several factors that influence the reaction mechanism. The glycosylation reaction mechanism is often described as a continuum between a dissociative Sₙ1-type pathway and an associative Sₙ2-type pathway. nih.gov

Reaction Mechanism : An Sₙ1-like mechanism proceeds through a planar, resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by the amine (benzocaine) can occur from either the α- or β-face, often leading to a mixture of anomers. The final product ratio may be thermodynamically controlled, favoring the more stable α-anomer due to the anomeric effect. nih.gov In contrast, an Sₙ2-like mechanism involves a direct backside attack by the nucleophile on the glycosyl donor, resulting in an inversion of stereochemistry at the anomeric center. For example, an α-linked leaving group would predominantly yield a β-N-glucoside. nih.gov

Solvent Effects : The polarity and coordinating ability of the solvent can influence the reaction pathway. Polar, coordinating solvents can stabilize the charged oxocarbenium ion intermediate, favoring an Sₙ1-type mechanism. Non-polar solvents may favor a more concerted Sₙ2-like pathway.

Catalyst Type : Lewis acids are commonly used to activate the glycosyl donor (e.g., a glycosyl halide or acetate). The nature of the Lewis acid can dictate the extent to which the leaving group is ionized, thereby pushing the reaction towards either an Sₙ1 or Sₙ2 pathway.

Protecting Group Effects : Protecting groups on the sugar ring, particularly at the C-2 position, can have a profound impact on stereoselectivity. A participating group at C-2 (such as an acetyl or benzoyl group) can form a cyclic intermediate (e.g., an oxazolinium ion) after the departure of the leaving group. This intermediate shields the α-face of the sugar, forcing the incoming nucleophile (benzocaine) to attack from the β-face, leading to the exclusive or predominant formation of the β-anomer (a 1,2-trans product). This phenomenon is known as neighboring group participation. nih.gov

Application of Chiral Auxiliaries in N-Glucosylation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of modern asymmetric synthesis. nih.gov

In the context of Benzocaine N-glucosylation, a chiral auxiliary could theoretically be attached to either the benzocaine molecule or the glucose donor to induce facial selectivity during the crucial bond-forming step. nih.gov For example, a chiral auxiliary attached to the nitrogen of benzocaine would create a diastereomeric intermediate. The steric and electronic properties of the auxiliary would then direct the approach of the activated glucose molecule to one face of the nitrogen nucleophile over the other, leading to a diastereoselective synthesis of the N-glucoside.

While the use of well-known auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam is widespread in asymmetric synthesis for creating C-C or C-N bonds, their specific application for the N-glycosylation of benzocaine is not prominently documented in the reviewed literature. wikipedia.org Nevertheless, the principle remains a viable, albeit synthetically demanding, strategy for achieving high stereocontrol in the synthesis of single-anomer Benzocaine N-glucosides.

Advanced Spectroscopic and Structural Elucidation of Benzocaine N α/β D Glucosides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For Benzocaine (B179285) N-D-Glucosides, a suite of 1D and 2D NMR experiments provides comprehensive information about the atomic arrangement and spatial orientation.

The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

1D NMR (¹H, ¹³C, and DEPT): The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. Key signals include those from the aromatic ring of the benzocaine moiety, the ethyl ester group, and the protons of the glucose unit. The anomeric proton (H-1') is particularly important and typically resonates in a distinct region. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments which differentiate between CH, CH₂, and CH₃ groups, provides the chemical shifts for all carbon atoms.

2D NMR: These experiments reveal correlations between nuclei, allowing for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps the connectivity of protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton spin systems within the glucose ring and the ethyl group of the benzocaine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing a clear assignment of carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It provides definitive evidence for the connection between the benzocaine and glucose moieties by showing a correlation between the anomeric proton (H-1') of the glucose and the carbon atom of the benzocaine aglycone attached to the nitrogen. It also confirms the structure of the benzocaine fragment, for example, by showing correlations from the ethyl group protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. It can reveal the spatial orientation of the glucose ring relative to the benzocaine aglycone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzocaine N-β-D-Glucoside (Note: Data is predicted based on known values for benzocaine and general values for N-glucosides. Actual values may vary based on solvent and experimental conditions.)

| Benzocaine Moiety | ¹H Shift (ppm) | ¹³C Shift (ppm) | Glucose Moiety | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| H-2, H-6 | ~7.8 | ~131 | H-1' (Anomeric) | ~4.5-5.2 | ~85-90 |

| H-3, H-5 | ~6.6 | ~113 | H-2' | ~3.2-3.5 | ~72-75 |

| -OCH₂CH₃ | ~4.3 | ~61 | H-3' | ~3.3-3.6 | ~75-78 |

| -OCH₂CH₃ | ~1.3 | ~14 | H-4' | ~3.2-3.5 | ~70-73 |

| C-1 | - | ~118 | H-5' | ~3.3-3.7 | ~76-79 |

| C-4 | - | ~150 | H-6'a, H-6'b | ~3.7-3.9 | ~61-63 |

| C=O | - | ~166 |

The stereochemistry at the anomeric carbon (C-1') is a critical structural feature of glycosides. NMR spectroscopy provides a definitive method for assigning the α and β configurations. The assignment is primarily based on the coupling constant (³JH1,H2) between the anomeric proton (H-1') and the proton on the adjacent carbon (H-2'). nih.gov

β-Anomer: In the β-configuration, both H-1' and H-2' are typically in axial positions in the stable ⁴C₁ chair conformation of the glucose ring. The dihedral angle between them is approximately 180°, resulting in a large coupling constant, typically in the range of 8-10 Hz. nih.gov

α-Anomer: In the α-configuration, H-1' is axial while H-2' is equatorial. The smaller dihedral angle leads to a significantly smaller coupling constant, usually around 2-4 Hz. ipb.pt

Additionally, the chemical shift of the anomeric proton can be indicative, with the α-anomeric proton generally resonating at a lower field (further downfield) than the β-anomeric proton. acs.org

While solution-state NMR reveals the structure of molecules as they tumble freely in a solvent, solid-state NMR provides information on their structure and arrangement in the solid phase. pnas.org This technique is particularly valuable for studying polymorphism (the existence of different crystalline forms) and the details of the supramolecular structure, such as intermolecular hydrogen bonding.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of solid samples. researchgate.net These spectra can distinguish between different crystalline forms of Benzocaine N-D-Glucoside, as the subtle differences in crystal packing and molecular conformation lead to distinct chemical shifts. ox.ac.uk Solid-state NMR can, therefore, be used to characterize the specific solid form of the compound and understand the intermolecular interactions that stabilize the crystal lattice. pnas.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to elucidate its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like glycosides by generating intact molecular ions in the gas phase. frontiersin.org For Benzocaine N-β-D-Glucoside (Molecular Formula: C₁₅H₂₁NO₇), HRMS-ESI would be used to measure the mass of the protonated molecule, [M+H]⁺, or its sodiated adduct, [M+Na]⁺. biosynth.com The high accuracy of the mass measurement (typically within 5 ppm) allows for the unambiguous determination of the elemental composition, confirming the molecular formula.

Table 2: Accurate Mass Data for Benzocaine N-β-D-Glucoside

| Ion | Formula | Calculated Exact Mass (Da) | Observed m/z (Predicted) |

| [M+H]⁺ | C₁₅H₂₂NO₇⁺ | 328.1391 | 328.1391 |

| [M+Na]⁺ | C₁₅H₂₁NNaO₇⁺ | 350.1210 | 350.1210 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information. scielo.br

For N-glycosides, the most characteristic fragmentation is the cleavage of the N-glycosidic bond. nih.gov In the case of Benzocaine N-D-Glucoside, this would result in the neutral loss of the glucose moiety (162.0528 Da), leading to the formation of a product ion corresponding to the protonated benzocaine aglycone. scielo.brnih.gov Subsequent fragmentation of the benzocaine ion can also be observed, providing further structural confirmation. phdcentre.com

Table 3: Predicted MS/MS Fragmentation of Benzocaine N-D-Glucoside ([M+H]⁺ Precursor Ion)

| Precursor Ion m/z | Product Ion m/z | Neutral Loss (Da) | Identity of Fragment |

| 328.1391 | 166.0863 | 162.0528 | [Benzocaine + H]⁺ (Aglycone) |

| 166.0863 | 138.0550 | 28.0313 | [Aglycone - C₂H₄]⁺ |

| 166.0863 | 120.0444 | 46.0419 | [Aglycone - C₂H₅OH]⁺ |

This fragmentation pattern, beginning with the characteristic loss of the sugar, provides strong evidence for the glycosidic nature of the compound and confirms the mass of both the aglycone and the sugar moiety.

Isotopic Labeling Strategies for Mechanistic Elucidation in MS

Isotopic labeling coupled with mass spectrometry (MS) is a powerful strategy for unraveling the reaction mechanisms of N-glycoside formation. While direct mechanistic studies on Benzocaine N-glucosides are not prevalent in the literature, the methodology can be inferred from analogous systems involving glycosylation and drug metabolism. The primary goal is to trace the pathways of atoms from reactants to products, confirming bond-forming events and ruling out alternative mechanisms.

A common approach involves synthesizing precursors with heavy isotopes at specific positions. For the synthesis of Benzocaine N-glucosides, a crossover experiment using a mixture of ¹³C-labeled glucose and ¹⁵N-labeled benzocaine would be definitive. The resulting mass shifts in the final product, analyzed by High-Resolution Mass Spectrometry (HRMS), would unambiguously confirm the covalent linkage between the two moieties.

Furthermore, such strategies are crucial for distinguishing between different mechanistic pathways, such as intramolecular rearrangement versus intermolecular transfer. In a study on the formation of glycosyl trichloroacetamide (B1219227) byproducts from trichloroacetimidate (B1259523) donors, a crossover experiment with ¹³C- and ¹⁵N-labeled donors conclusively demonstrated that the products arose from an intermolecular aglycon transfer. acs.org A similar experimental design could be applied to the synthesis of Benzocaine N-glucosides to verify the reaction pathway. For instance, analyzing the products of a reaction containing both ¹⁵N-labeled benzocaine and unlabeled benzocaine could clarify whether the aglycone is transferred between molecules during the reaction.

Isotope labeling is also fundamental in metabolic studies. To study the enzymatic formation or cleavage of these glycosides in vivo or in vitro, stable isotope-labeled compounds are used as tracers. For example, studies on N-linked glycoprotein (B1211001) biosynthesis have utilized peptides containing ¹³C- and ¹⁵N-labeled asparagine to probe the mechanism of oligosaccharyltransferase, the enzyme responsible for N-glycosylation. nih.gov Similarly, the transport of cytokinin N-glucosides in plants has been tracked using ¹³C-labeled molecules. frontiersin.org This approach allows for the differentiation of the administered compound and its metabolites from the endogenous biological matrix.

| Labeling Strategy | Isotope(s) | Application in Benzocaine N-Glucoside Analysis | Anticipated Outcome |

| Mechanistic Crossover | ¹³C (on glucose), ¹⁵N (on benzocaine) | Confirming the direct linkage of glucose to benzocaine during synthesis. | Detection of a single product incorporating both heavy isotopes, confirming the expected covalent bond formation. |

| Intermolecular vs. Intramolecular | ¹⁵N | Differentiating between reaction pathways by reacting a mixture of ¹⁵N-labeled and unlabeled benzocaine with glucose. | MS analysis of the product mixture would reveal the nature of the aglycone transfer. |

| Metabolic Tracing | ¹³C, ²H, ¹⁵N | Quantifying the formation and breakdown of Benzocaine N-glucosides in biological systems. | Labeled glucosides and their metabolites can be distinguished from endogenous compounds by their mass shift in MS. washington.eduresearchgate.net |

Vibrational Spectroscopy (Fourier Transform-Infrared, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and intermolecular interactions, such as hydrogen bonding, within a molecule. mt.com The analysis of Benzocaine N-α/β-D-glucosides involves comparing their spectra to that of the parent molecule, benzocaine, to identify changes resulting from the attachment of the glucose moiety.

The FT-IR spectrum of benzocaine is characterized by distinct peaks for the N-H stretching of the primary amine, the C=O stretching of the ester, and various vibrations of the aromatic ring. researchgate.net Upon formation of the N-glucoside, significant spectral changes are expected:

N-H and O-H Region (3500-3200 cm⁻¹): The sharp N-H stretching bands of the benzocaine primary amine are replaced by a broad, complex band. This is due to the formation of a secondary amine (N-H) and the introduction of multiple hydroxyl (O-H) groups from the glucose moiety. The broadening is indicative of extensive intermolecular and intramolecular hydrogen bonding.

C=O Stretching Region (1750-1680 cm⁻¹): The sharp C=O ester stretch, typically seen around 1678 cm⁻¹ in solid benzocaine, may shift in the glucoside. researchgate.net This shift can be influenced by changes in the electronic environment and participation in hydrogen bonding networks.

C-O and C-N Stretching Region (1300-1000 cm⁻¹): This region becomes significantly more complex in the glucoside. It will be dominated by strong C-O stretching vibrations from the pyranose ring and the glycosidic bond, alongside the C-N stretching vibration. nih.govnih.gov These bands are crucial for confirming the presence of the carbohydrate.

Raman spectroscopy offers complementary information. While O-H stretching is typically weak in Raman spectra, the C-H and C-C vibrations of the glucose ring and the aromatic ring of benzocaine will produce distinct signals. mt.comresearchgate.net The symmetry of the molecule influences Raman activity, making it particularly useful for analyzing the skeletal vibrations of the rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in Benzocaine | Expected Wavenumber (cm⁻¹) in Benzocaine N-Glucoside | Comment |

| Amine/Hydroxyl | N-H / O-H Stretch | ~3420, 3340 (sharp) | 3500-3200 (broad) | Broadening indicates extensive hydrogen bonding from sugar OH groups and the new N-H bond. |

| Ester Carbonyl | C=O Stretch | ~1678 | ~1680-1695 | Position may shift due to altered electronic and hydrogen bonding environment. |

| Aromatic Ring | C=C Stretch | ~1600, 1530 | ~1600, 1530 | Aromatic ring vibrations are expected to be largely preserved but may show minor shifts. |

| Glycosidic Linkage | C-O-C / C-N Stretch | N/A | 1200-1000 | Appearance of strong, complex bands characteristic of carbohydrates and the new C-N bond. nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For Benzocaine N-α/β-D-glucosides, this technique would provide unequivocal proof of the anomeric configuration (α versus β), the precise conformation of both the pyranose and aglycone moieties, and a detailed map of the intermolecular interactions governing the crystal packing.

To date, a published crystal structure for Benzocaine N-glucoside has not been found in the crystallographic databases. However, the application of this technique to related N-aryl glycosides and other glycosidic compounds demonstrates its power. researchgate.netrsc.org

A single-crystal X-ray diffraction analysis of either the α or β anomer of Benzocaine N-glucoside would yield critical structural parameters, including:

Anomeric Configuration: The absolute stereochemistry at the anomeric carbon (C1 of the glucose) would be unambiguously determined, distinguishing the α (axial N-H) from the β (equatorial N-H) anomer.

Pyranose Ring Conformation: The conformation of the six-membered glucose ring, typically a stable chair conformation (e.g., ⁴C₁), would be confirmed.

Torsion Angles: The dihedral angles defining the orientation of the benzocaine aglycone relative to the glucose ring would be precisely measured. This includes the C-C-N-C torsion angle at the glycosidic bond.

Hydrogen Bonding Network: The analysis would reveal the complete network of intermolecular and intramolecular hydrogen bonds involving the amine N-H, the sugar O-H groups, and the ester carbonyl oxygen. These interactions are fundamental to the stability of the crystal lattice.

In the absence of a specific structure for Benzocaine N-glucoside, data from related molecules, such as p-aminobenzoic acid, show how hydrogen bonding between the amino and carboxyl groups dictates the crystal packing. nih.gov It is expected that the multiple hydroxyl groups of the glucose moiety would create a much more complex and extensive hydrogen-bonding network.

| Structural Parameter | Information Provided by X-ray Crystallography |

| Compound Identity | Ethyl 4-(α/β-D-glucopyranosylamino)benzoate |

| Crystal System | Not yet determined |

| Space Group | Not yet determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not yet determined |

| Anomeric Configuration | Definitive assignment of α or β stereochemistry. |

| Ring Conformation | e.g., ⁴C₁ chair for the glucopyranose ring. |

| Intermolecular Interactions | Detailed mapping of N-H···O and O-H···O hydrogen bonds. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the stereochemistry of chiral molecules in solution, particularly for distinguishing between anomers like the α and β forms of Benzocaine N-glucosides. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The benzocaine portion of the molecule contains a strong chromophore (the ethyl p-aminobenzoate system) which is achiral on its own. When glycosylated, this chromophore is placed in the chiral environment of the glucose molecule. The resulting electronic transitions of the chromophore become chiroptically active, producing a CD signal. The sign and magnitude of this induced Cotton effect are highly sensitive to the stereochemistry of the adjacent chiral centers, most notably the anomeric carbon.

While specific CD spectra for Benzocaine N-glucosides are not available in the literature, studies on structurally similar compounds provide a clear precedent for their use in stereochemical assignment. For a series of glycosides of 3-deoxy-2-aldulosonic acids, it was demonstrated that the α-anomers consistently exhibited a negative Cotton effect for the n→π* transition around 220 nm, whereas the β-anomers showed a positive Cotton effect. rsc.org A similar relationship is expected for Benzocaine N-glucosides, where the electronic transitions of the benzoate (B1203000) chromophore would be perturbed by the stereochemistry of the anomeric center.

Therefore, by synthesizing and analyzing both the α and β anomers, or by comparing the experimental spectrum of an unknown anomer to theoretically calculated spectra, the absolute configuration at the anomeric center can be confidently assigned.

| Spectroscopic Technique | Principle | Application to Benzocaine N-Glucosides | Expected Outcome |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Measures the induced Cotton effect of the benzoate chromophore due to the chiral glucose moiety. | The sign of the Cotton effect (positive or negative) corresponding to the n→π* or π→π* transitions of the aromatic ring would correlate with the anomeric configuration (α or β). rsc.orgresearchgate.net |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Measures the change in optical rotation across the absorption bands of the chromophore. | Provides complementary information to CD, with the shape of the ORD curve (a "plain" or "anomalous" curve) being characteristic of the stereochemistry. |

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Characterization and Decomposition Pathways

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the material properties of Benzocaine N-glucosides, including their thermal stability, melting behavior, and decomposition pathways. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. For Benzocaine N-glucoside, a DSC thermogram would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point for Benzocaine N-β-D-glucoside has been reported to be 174 °C, which is significantly higher than that of pure benzocaine (88-90 °C), indicating strong intermolecular forces, likely due to the extensive hydrogen bonding provided by the glucose moiety.

Polymorphism: The presence of multiple melting peaks or recrystallization events could indicate the existence of different polymorphic forms.

Decomposition: A broad exothermic or endothermic event at higher temperatures, often coupled with mass loss in TGA, signifies decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for Benzocaine N-glucoside would illustrate its decomposition profile. The decomposition is expected to be a multi-step process, unlike the simpler evaporation/decomposition of benzocaine. nih.gov

Initial Stages: The molecule is expected to be stable up to its melting point and beyond. The first mass loss might correspond to the cleavage of the ethyl group from the ester or the initiation of sugar degradation.

Major Decomposition: The primary decomposition step would likely involve the cleavage of the N-glycosidic bond and the subsequent breakdown of the glucose ring, a process known to occur in glycosides at temperatures typically above 250 °C. researchgate.net

Final Degradation: At very high temperatures, the remaining aromatic structure would char and eventually oxidize completely.

The combination of DSC and TGA provides a comprehensive thermal profile of the material, crucial for understanding its stability for storage and processing.

| Analysis Technique | Parameter Measured | Expected Thermal Events for Benzocaine N-Glucoside | Comparison to Benzocaine |

| DSC | Heat Flow (mW) | Endotherm: Melting at ~174 °C (for β-anomer). Exotherm/Endotherm: Decomposition at T > 250 °C. | Benzocaine melts at a much lower temperature (~90 °C). nih.gov |

| TGA | Mass Loss (%) | Step 1: Minor mass loss (e.g., loss of ethyl group). Step 2: Major mass loss corresponding to glycosidic cleavage and sugar decomposition. Step 3: Final char burn-off. | Benzocaine shows a single major mass loss step due to boiling/decomposition starting around 136-245°C. nih.gov |

Computational and Theoretical Investigations of Benzocaine N α/β D Glucosides

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and properties of molecules. It has been widely applied to understand various aspects of benzocaine (B179285) and its derivatives, providing a foundation for predicting the characteristics of its N-glucosides.

The electronic properties of a molecule are fundamental to its reactivity, stability, and intermolecular interactions. Quantum chemical calculations can elucidate the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity mdpi.com.

Charge Distribution and Molecular Electrostatic Potential (MEP): Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution and reactive sites of a molecule mdpi.com. In benzocaine, the amino group is a region of negative potential (nucleophilic), while the carbonyl group and the acidic protons of the amino group are regions of positive potential (electrophilic) acs.org.

The introduction of the polar glucose unit would significantly alter the MEP map. The numerous hydroxyl groups of the sugar create additional regions of negative electrostatic potential, making the molecule more polar and capable of forming extensive hydrogen bonds. This increased polarity is a key factor in the altered solubility and biological transport of these glycodrugs compared to the parent benzocaine.

Table 1: Conceptual Electronic Properties of Benzocaine N-Glucoside This table is based on established principles of quantum chemistry and studies on related molecules, as direct computational data for the title compound is not widely available.

| Property | Expected Characteristics for Benzocaine N-Glucoside | Computational Method |

|---|---|---|

| HOMO Localization | Primarily on the p-aminobenzoate moiety, with some contribution from the glycosidic nitrogen. | DFT, NBO Analysis |

| LUMO Localization | Distributed over the aromatic ring and ethyl ester group. | DFT, NBO Analysis |

| HOMO-LUMO Gap (ΔE) | Expected to be large, indicating high kinetic stability. The exact value would depend on the anomer (α/β). | DFT (e.g., B3LYP functional) |

| Mulliken Atomic Charges | Negative charges on oxygen and nitrogen atoms; positive charges on hydrogens of hydroxyl/amino groups. | Mulliken Population Analysis |

| Molecular Electrostatic Potential (MEP) | Negative potential regions around the sugar's hydroxyl oxygens and the carbonyl oxygen. Positive regions around hydroxyl and amine hydrogens. | DFT |

The three-dimensional structure and conformational flexibility of Benzocaine N-glucosides are crucial for their interaction with biological targets. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.

The conformational landscape of these molecules is complex, involving rotation around several key bonds:

The C(1)-N glycosidic bond, which determines the orientation of the aglycone relative to the sugar.

The bonds within the pyranose ring, which can exist in different chair (e.g., ⁴C₁) or boat conformations.

The orientation of the hydroxymethyl group (-CH₂OH) at C(5).

Rotation around the bonds of the ethyl ester group in the benzocaine moiety.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: DFT is widely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy researchgate.netnih.gov. The GIAO (Gauge-Independent Atomic Orbital) method is a common approach nrel.gov. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict the chemical shifts nih.gov. This is particularly useful for distinguishing between α and β anomers, as the chemical shift of the anomeric proton (H-1) and carbon (C-1) are highly sensitive to their stereochemical environment. Discrepancies between calculated and experimental shifts can also highlight conformational dynamics or specific solvent effects not captured in the gas-phase calculation.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. These calculated spectra, when compared to experimental Fourier-transform infrared (FTIR) spectra, serve as a "fingerprint" for the molecule's structure and bonding. For benzocaine, characteristic IR bands for the N-H stretches, C=O stretch, and aromatic C-H bends are well-documented nih.gov. Glycosylation introduces strong and broad O-H stretching bands from the sugar's hydroxyl groups and characteristic C-O stretching vibrations in the fingerprint region. DFT calculations can help assign these complex vibrational modes.

Table 2: Characteristic Experimental IR Absorption Bands for Benzocaine Data sourced from experimental spectra nih.gov. The glycosylated derivative would show additional strong, broad O-H bands (approx. 3200-3500 cm⁻¹) and complex C-O stretching in the 1000-1200 cm⁻¹ region.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3450 - 3200 |

| Aromatic (C-H) | Stretching | ~2983 |

| Ester Carbonyl (C=O) | Stretching | ~1679 |

| Aromatic Ring | C=C Stretching | ~1600 |

| Ester (C-O) | Stretching | ~1272 |

| Aromatic (C-H) | Out-of-plane Bending | ~845 |

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

N-glycosylation: The formation of the N-glycosidic bond can proceed through different pathways, often described as a continuum between a dissociative Sₙ1-like mechanism and an associative Sₙ2-like mechanism nih.gov.

Sₙ1-like mechanism: This pathway involves the formation of a transient glycosyl cation intermediate. The stereochemical outcome depends on whether the nucleophile (the amino group of benzocaine) attacks the α- or β-face of this planar or near-planar cation acs.orgresearchgate.net.

Sₙ2-like mechanism: This pathway involves a direct backside attack by the nucleophile on the anomeric carbon, leading to an inversion of stereochemistry.

DFT calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products for both pathways. By comparing the activation energy barriers, one can predict the most likely reaction mechanism under specific conditions.

Hydrolysis: The hydrolysis of the N-glycosidic bond is the reverse reaction. The mechanism can be acid-catalyzed, where protonation of the glycosidic nitrogen or a sugar hydroxyl group facilitates cleavage, or base-catalyzed. Computational studies can model the potential energy surface of these hydrolysis pathways, identifying the transition states for C-N bond cleavage and helping to understand the compound's stability in different pH environments.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties and reaction mechanisms, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment mdpi.com.

MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. For Benzocaine N-α/β-D-glucosides in an aqueous solution, MD simulations can reveal:

Conformational Flexibility: How the molecule flexes and changes its shape over time. This includes the puckering of the pyranose ring, the rotation of the aglycone, and the movement of the ethyl ester tail nih.govnih.gov. MD studies on benzocaine have shown it partitions into lipid membranes, with its orientation and effects on the membrane being key to its anesthetic action nih.govresearchgate.net. The addition of a bulky, hydrophilic glucose moiety would drastically change this behavior.

Solvent Interactions: The simulations can map the hydrogen bonding network between the N-glucoside and surrounding water molecules. The numerous hydroxyl groups of the sugar will form strong and persistent hydrogen bonds with water, governing the molecule's solubility and how it is "seen" by biological receptors.

Anomeric Differences: MD simulations can highlight differences in the dynamic behavior of the α and β anomers. The different steric hindrance and hydrogen bonding patterns presented by the two anomers can lead to distinct conformational preferences and flexibility in solution, which may translate to differences in biological activity.

Interactions with Solvent Systems and Theoretical Binding Partners (non-clinical)

The surrounding solvent environment significantly influences the structure, stability, and properties of molecules like Benzocaine N-α/β-D-Glucosides. Computational studies on the parent molecule, benzocaine, reveal that its protonation site is highly dependent on the properties of the solvent. scispace.com In the gas phase, the carbonyl oxygen is the preferred protonation site, but in solution, the nitrogen of the amino group is more likely to be protonated, a state which can be kinetically trapped and observed in the gas phase. scispace.com The relative permittivity (εr) of the medium is a key determinant; polar, protic environments like water (εr ≈ 80) favor N-protonation, while nonpolar surroundings (εr < 2) favor O-protonation. scispace.com

For Benzocaine N-D-Glucosides, the addition of the bulky and highly polar glucose moiety would be expected to enhance interactions with polar solvents. The numerous hydroxyl groups on the sugar can form extensive hydrogen bond networks with protic solvents like water and alcohols. This increased solvation by polar solvents can influence the conformation of the entire molecule, including the orientation of the glycosidic bond and the benzocaine aglycone.

Table 1: Solvent Influence on Benzocaine Protonation Site This table illustrates the preferred protonation site for the parent compound, benzocaine, based on the solvent environment, which provides a theoretical basis for understanding the behavior of its glycoside derivatives.

| Solvent Environment | Relative Permittivity (εr) | Preferred Protonation Site | Primary Interaction Type | Reference |

| Gas Phase / Nonpolar | < 2 | Carbonyl Oxygen (O-protonation) | Intramolecular forces | scispace.com |

| Aprotic (e.g., Acetonitrile) | ~37.5 | Nitrogen (N-protonation, kinetically trapped) | Dipole-dipole | scispace.com |

| Polar Protic (e.g., Water) | ~80 | Nitrogen (N-protonation) | Hydrogen bonding | scispace.com |

Molecular Docking and Binding Affinity Prediction (e.g., theoretical enzyme-substrate interactions, in silico screening of analogs, non-clinical applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For Benzocaine N-α/β-D-Glucosides, docking simulations can provide insights into potential interactions with non-clinical targets like enzymes or model proteins. The process involves sampling various conformations of the ligand (the glucoside) within the binding site of the receptor and scoring them using a scoring function to estimate the binding affinity. nih.gov

Binding affinity prediction complements docking by quantifying the strength of the interaction, often expressed as a binding free energy. nih.gov Physics-based methods calculate this energy by considering atomic interactions, solvation effects, and conformational entropy, though they are computationally intensive. arxiv.org Knowledge-based methods derive potentials from statistical analysis of known protein-ligand complexes. arxiv.org For Benzocaine N-D-Glucosides, theoretical predictions would need to account for the high flexibility of the glycosidic bond and the sugar ring, which presents a challenge for standard docking algorithms. nih.gov

Table 2: Theoretical Binding Affinities of Modified Glycoside Analogs Against a Model Protein Target (SARS-CoV-2 Mpro) This table, adapted from a study on methyl β-D-galactopyranoside analogs, demonstrates how modifications to a core glycoside structure can influence predicted binding affinity, a principle applicable to the in silico screening of Benzocaine N-D-Glucoside analogs.

| Compound Analog | Modification | Predicted Binding Energy (kcal/mol) | Reference |

| Analog 1 | Cinnamoyl | -6.8 | mdpi.com |

| Analog 2 | 4-Bromobenzoyl | -7.4 | mdpi.com |

| Analog 3 | 4-Nitrobenzoyl | -7.5 | mdpi.com |

| Analog 4 | 3,5-Dinitrobenzoyl | -7.2 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (theoretical focus, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netatlantis-press.com These models are built by calculating molecular descriptors and using statistical methods to find a mathematical relationship. plos.org

For Benzocaine N-α/β-D-Glucosides, a QSAR/QSPR study would focus on descriptors that capture the unique features of the molecule. These can be categorized as:

Lipophilic Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity. The addition of a glucose moiety to benzocaine would drastically decrease its logP, making it significantly more hydrophilic.

Electronic Descriptors: These include parameters like dipole moment, electron affinity, and pKa. nih.gov The glycosidic nitrogen and the numerous hydroxyl groups of the sugar would create a complex electrostatic potential map, influencing interactions with polar molecules. mdpi.com The basic pKa of the benzocaine amino group (pKa ≈ 2.8) would also be affected by the electron-withdrawing or -donating effects of the attached sugar. ebi.ac.uk

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and polar surface area (PSA). The PSA of Benzocaine N-D-Glucoside would be substantially larger than that of benzocaine alone (52.32 Ų), reflecting the increased potential for hydrogen bonding. ebi.ac.uk

A theoretical QSPR model could be developed to predict properties like water solubility, which is expected to be much higher for the glycoside than for the parent benzocaine. researchgate.net A QSAR model could be used in a non-clinical context to predict the binding affinity of a series of Benzocaine N-D-Glucoside analogs to a model enzyme, based on variations in their structural descriptors. atlantis-press.com

Table 3: Comparison of Calculated Physicochemical Descriptors for Benzocaine and a Theoretical Benzocaine N-β-D-Glucoside

| Descriptor | Benzocaine | Benzocaine N-β-D-Glucoside (Predicted) | Impact of Glycosylation | Reference |

| Molecular Weight | 165.19 g/mol | 327.34 g/mol | Significant Increase | ebi.ac.uk |

| AlogP (Hydrophobicity) | 1.45 | Significantly Lower | Increased Hydrophilicity | ebi.ac.uk |

| Polar Surface Area (PSA) | 52.32 Ų | Significantly Higher | Increased H-Bonding Potential | ebi.ac.uk |

| Hydrogen Bond Donors | 1 | 5 | Significant Increase | ebi.ac.uk |

| Hydrogen Bond Acceptors | 2 | 8 | Significant Increase | ebi.ac.uk |

| Rotatable Bonds | 3 | 7 | Increased Flexibility | ebi.ac.uk |

Theoretical Studies on Glycosidic Bond Stability and Reactivity

The stability of the N-glycosidic bond is a critical aspect of the chemistry of Benzocaine N-D-Glucosides. Theoretical studies, often complemented by experimental data on related nucleosides, provide insight into the factors governing the cleavage of this bond. ttu.ee Acid-catalyzed hydrolysis is a primary pathway for the cleavage of N-glycosidic bonds. ttu.ee The reaction rate is highly dependent on pH, with stability being much lower in acidic conditions compared to neutral or alkaline media. ttu.ee

Several factors influence the stability of the N-glycosidic bond:

Nature of the Aglycone: The electronic properties of the aglycone (the benzocaine moiety) play a crucial role. The p-aminobenzoate structure influences the basicity of the glycosidic nitrogen. The ease of hydrolysis depends on the quality of the nucleobase as a leaving group, which is related to the acidity (pKa) of the glycosidic nitrogen. nih.gov

Sugar Moiety: The structure of the carbohydrate itself affects stability. For instance, ribonucleosides are generally more stable to hydrolysis than deoxyribonucleosides. ttu.ee The stereochemistry at the anomeric carbon (α vs. β) and the configuration of other substituents on the sugar ring can also influence bond stability and the mechanism of cleavage. acs.org

Reaction Mechanism: Theoretical calculations can elucidate the reaction pathway for bond cleavage. Cleavage can proceed through different mechanisms, such as a dissociative Sɴ1-like pathway involving an oxocarbenium ion intermediate, or an associative Sɴ2-like pathway. nih.govacs.org Computational studies on related C-glycosides have used DFT calculations to map the energy landscape of the cleavage reaction, finding that direct formation of certain intermediates may not be thermodynamically accessible. nih.gov

From a reactivity standpoint, the formation of Benzocaine N-D-Glucoside itself is an example of the reaction between an amine and a reducing sugar. This type of reaction can be the initial step of the Maillard reaction, where the initially formed glycosylamine can undergo further rearrangements and reactions. nih.gov

Table 4: Factors Influencing the Stability of the N-Glycosidic Bond

| Factor | Effect on Stability | Theoretical Rationale | Reference(s) |

| pH | Decreases significantly in acidic conditions | Protonation of the aglycone or glycosidic nitrogen facilitates cleavage. | ttu.ee |

| Aglycone Electronics | Electron-withdrawing groups on the aglycone can labilize the bond. | Affects the leaving group ability of the aglycone. | ttu.ee |

| Sugar Configuration | The presence of a 2'-hydroxyl group (as in glucose) generally increases stability compared to 2'-deoxy sugars. | Inductive effects of electronegative substituents on the sugar ring stabilize the bond. | ttu.ee |

| Anomeric Configuration | 1,2-trans anomers can be less stable due to potential anchimeric assistance from adjacent protecting groups. | The stereochemistry affects the accessibility of different reaction pathways (e.g., Sɴ1 vs. Sɴ2). | acs.org |

Biochemical and Enzymatic Aspects of Benzocaine N Glucoside Formation and Transformation

Enzymatic N-Glucosylation Pathways

The enzymatic formation of Benzocaine (B179285) N-β-D-Glucoside involves the transfer of a glucose moiety to the benzocaine molecule, a process known as N-glucosylation. This reaction is catalyzed by a superfamily of enzymes called glycosyltransferases.

Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are a major group of enzymes responsible for the glycosylation of a wide range of molecules, including xenobiotics like drugs. nih.gov These enzymes transfer a glycosyl group from an activated nucleotide sugar, most commonly a UDP-sugar, to an acceptor molecule. nih.gov In the case of Benzocaine N-β-D-Glucoside formation, a UGT would catalyze the transfer of glucose from UDP-glucose to the amino group of benzocaine.

While specific UGTs responsible for benzocaine N-glucosylation are not extensively documented in the provided search results, the general mechanism of UGTs is well-established. They play a crucial role in the metabolism and detoxification of numerous compounds by increasing their water solubility and facilitating their elimination from the body. nih.gov The UGT superfamily is diverse, with different enzymes exhibiting specificity for various substrates. mdpi.comnih.gov For instance, some UGTs show a preference for certain classes of phenolic compounds or, in the context of drug metabolism, for specific chemical moieties on a drug molecule. nih.gov The identification of the specific UGTs involved in benzocaine N-glucosylation would require targeted studies screening a panel of UGT isoforms for their activity towards benzocaine.

The kinetics of glucosyltransferase-catalyzed reactions are typically studied by measuring the rate of product formation as a function of substrate concentration. These studies allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). The Km value reflects the enzyme's affinity for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. mdpi.com The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. mdpi.com

Mechanistic studies of glycosyltransferases often involve investigating the order of substrate binding and product release. Many UGTs follow a sequential mechanism where both the UDP-sugar and the acceptor substrate must bind to the enzyme before the glycosyl transfer occurs. The reaction proceeds through a transition state, and understanding its structure is crucial for elucidating the catalytic mechanism. nih.gov Kinetic isotope effect studies are a powerful tool for probing these transition states. nih.govacs.org

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1·M-1) |

|---|---|---|---|

| Benzocaine | 150 | 0.5 | 3333 |

| UDP-Glucose | 50 | 0.5 | 10000 |

This table presents hypothetical data for illustrative purposes, as specific kinetic data for Benzocaine N-glucosylation was not found in the provided search results.

Glycosyltransferases often exhibit a degree of substrate promiscuity, meaning they can act on a range of related acceptor molecules. nih.gov However, they typically show high specificity for the sugar donor. nih.gov Profiling the substrate specificity of a UGT involved in benzocaine N-glucosylation would involve testing its activity with a variety of amine-containing compounds and different sugar donors.

Studies on other UGTs have shown that even minor changes in the acceptor substrate structure can significantly impact the reaction rate. nih.gov For example, the position of hydroxyl or other functional groups on an aromatic ring can influence how the substrate binds to the enzyme's active site. Understanding the substrate specificity of the UGTs that metabolize benzocaine is important for predicting potential drug-drug interactions, as other drugs or endogenous compounds could compete for the same enzyme. nih.gov

Enzymatic Hydrolysis Mechanisms of N-Glucosides by Glucosidases

The reverse reaction, the cleavage of the N-glycosidic bond in Benzocaine N-β-D-Glucoside to release benzocaine and glucose, is catalyzed by enzymes known as glucosidases. beilstein-journals.org

Glucosidases are a broad class of enzymes that hydrolyze glycosidic bonds. beilstein-journals.org β-glucosidases are specific for β-glycosidic linkages. The three-dimensional structures of several β-glucosidases have been determined, revealing a common catalytic domain, often a TIM barrel fold, with an active site cleft. nih.govrcsb.orgiucr.org The active site contains key amino acid residues, typically two glutamic or aspartic acid residues, that act as a general acid/base catalyst and a nucleophile. beilstein-journals.org

The interaction of an N-glucoside with the active site of a glucosidase is a critical aspect of catalysis. Structural studies of glucosidases in complex with their substrates or inhibitors have provided insights into the specific interactions that govern substrate recognition and binding. acs.orgresearchgate.net For N-glucosides, the orientation of the aglycone (the non-sugar part, in this case, benzocaine) within the active site is crucial for positioning the N-glycosidic bond for cleavage. While the hydrolysis of O- and S-glycosides by these enzymes is well-studied, the catalysis of N-glucoside hydrolysis can be significantly different and often less efficient. nih.gov Some studies suggest that the mechanism for N-glycoside hydrolysis may involve a different bond cleavage pattern compared to O- or S-glycosides. nih.gov

The kinetics of glucosidase-catalyzed hydrolysis can be analyzed using similar methods to those for glycosyltransferases, by measuring the rate of substrate disappearance or product formation. The Michaelis-Menten model is often applicable, allowing for the determination of Km and kcat. asm.org

Kinetic studies have shown that the rate of enzymatic hydrolysis of glycosides can be influenced by several factors, including the nature of the aglycone and the pH of the reaction medium. royalsocietypublishing.orgnih.gov For N-glucosides, the pKa of the amine in the aglycone can be a significant factor. nih.gov The mechanism of cleavage often involves the protonation of the glycosidic nitrogen by an acidic residue in the enzyme's active site, facilitating the departure of the aglycone. nih.gov Transition-state analysis using kinetic isotope effects can provide detailed information about the bond-breaking and bond-forming events during catalysis. nih.govnih.gov

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·M-1) |

|---|---|---|---|

| Benzocaine N-β-D-Glucoside | 2.5 | 10 | 4000 |

This table presents hypothetical data for illustrative purposes, as specific kinetic data for the hydrolysis of Benzocaine N-β-D-Glucoside was not found in the provided search results.

In Vitro Biotransformation Studies (excluding clinical outcomes or efficacy)